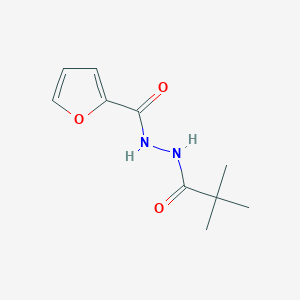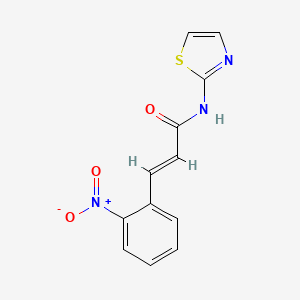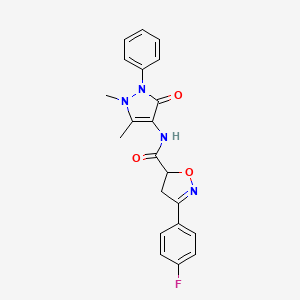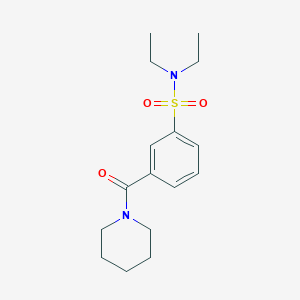![molecular formula C15H23N3O3S B5723706 N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723706.png)
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as DMPEThU, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. DMPEThU belongs to the class of thioureas, which are known for their diverse biological activities.
Wirkmechanismus
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea exerts its biological effects through the modulation of GPCR activity. It has been shown to act as an allosteric modulator of GPCRs, which means that it binds to a site on the receptor that is different from the active site and modulates its activity. N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been shown to enhance the activity of some GPCRs and inhibit the activity of others.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have diverse biochemical and physiological effects. It has been shown to modulate the activity of various GPCRs, including the adenosine A1 receptor, the dopamine D2 receptor, and the serotonin 5-HT1A receptor. N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its specificity towards GPCRs. N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to modulate the activity of specific GPCRs without affecting other signaling pathways. This makes it a valuable tool for studying the function of GPCRs. However, one of the limitations of using N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is its low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One area of future research is the development of more potent and selective N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea analogs that can modulate specific GPCRs with greater efficacy. Another area of research is the use of N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in the development of novel therapeutics for various diseases, including cancer and inflammation. Additionally, the use of N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in the study of GPCR signaling pathways and their role in various physiological processes is an area of ongoing research.
Synthesemethoden
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be synthesized through a multistep process involving the reaction of 3,5-dimethoxyphenyl isothiocyanate with morpholine followed by the reaction of the resulting intermediate with ethylenediamine. The final product is obtained through the reaction of the intermediate with thiourea. The purity of the synthesized N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be confirmed through various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has shown potential applications in various areas of biological research. One of the major applications of N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is in the study of G protein-coupled receptors (GPCRs), which are involved in various physiological processes. N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to modulate the activity of GPCRs and can be used as a tool to study their function.
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-19-13-9-12(10-14(11-13)20-2)17-15(22)16-3-4-18-5-7-21-8-6-18/h9-11H,3-8H2,1-2H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZIQVMTNHXKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)


![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5723645.png)

![methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5723659.png)

![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5723665.png)
![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5723668.png)
![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)

